5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline
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Overview
Description
5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps. One common approach is to start with the bromination and fluorination of aniline derivatives. The oxan-4-ylmethyl group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aniline group.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidized forms of the aniline group, such as nitro or nitroso derivatives.
Reduction Products: Reduced forms of the aniline group, such as amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its halogenated structure.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, enhancing the binding affinity to target molecules. The oxan-4-ylmethyl group can influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar halogenated aniline derivative with different substituents.
2-Bromo-4-fluoroaniline: Another halogenated aniline with a different substitution pattern.
5-Bromo-2-methylaniline: Lacks the fluorine atom but has a similar bromine substitution.
Uniqueness: 5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of both bromine and fluorine atoms along with the oxan-4-ylmethyl group
Properties
Molecular Formula |
C12H15BrFNO |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H15BrFNO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |
InChI Key |
KGXMUJVJWNEDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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